Product packaging for Sodium thiomolybdate(VI)(Cat. No.:CAS No. 18198-15-7)

Sodium thiomolybdate(VI)

Cat. No.: B1681903
CAS No.: 18198-15-7
M. Wt: 272.2 g/mol
InChI Key: WZBOMOWTMZZEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Polyoxothiometalate Chemistry and Thiomolybdate(VI) Anions

Polyoxometalates (POMs) are a vast class of inorganic compounds composed of metal-oxygen clusters, typically featuring early transition metals in high oxidation states, such as molybdenum(VI) or tungsten(VI). These structures are built from the condensation of MOₓ polyhedra. The field of polyoxothiometalate (POTM) chemistry emerges from the substitution of one or more oxygen atoms in a POM framework with sulfur atoms. researchgate.net This substitution introduces significant changes to the electronic structure, reactivity, and potential applications of the parent oxo-anion.

The introduction of the softer sulfide (B99878) ligand in place of an oxo ligand can be challenging, as sulfide has a tendency to reduce the metal center. researchgate.net Consequently, the direct sulfurization of pre-formed polyoxometalates often leads to the decomposition of the cluster. A more successful and widely adopted strategy involves the use of pre-formed thiometalate anions as building blocks for constructing larger, more complex POTM architectures. researchgate.net

Among the most fundamental of these building blocks are the thiomolybdate(VI) anions. These are a series of tetrahedral anions with the general formula [MoO₄₋ₓSₓ]²⁻, where 'x' can range from 1 to 4. The progressive substitution of oxygen by sulfur leads to the following discrete anions:

Monothiomolybdate: [MoO₃S]²⁻

Dithiomolybdate: [MoO₂S₂]²⁻

Trithiomolybdate: [MoO₃S]²⁻

Tetrathiomolybdate (B108656): [MoS₄]²⁻

The tetrathiomolybdate anion, [MoS₄]²⁻, often abbreviated as TTM, is particularly stable and has been studied extensively. researchgate.net In addition to these simple monomers, more complex sulfur-containing building blocks, such as the dimeric [Mo₂O₂S₂]²⁺ and the trinuclear [Mo₃S₄]⁴⁺ cores, have been established as crucial units in the synthesis of high-nuclearity POTM clusters. nih.gov Sodium thiomolybdate(VI) is the sodium salt of one of these thiomolybdate anions, most commonly referring to sodium tetrathiomolybdate(VI), Na₂MoS₄.

Historical Context and Evolution of Research on Thiomolybdate(VI)

The study of thiomolybdates has a history rooted in classical inorganic synthesis. The preparation of these anions has long been known to occur through the reaction of an alkaline molybdate (B1676688) solution with hydrogen sulfide. researchgate.net This process results in the sequential replacement of the oxo ligands with sulfide ligands, with the final product, tetrathiomolybdate ([MoS₄]²⁻), forming as a characteristic deep red crystalline solid, particularly when precipitated as its ammonium (B1175870) salt. researchgate.net

Early research focused on the fundamental properties and reactions of these simple thiometalate anions. However, the field saw significant evolution with the recognition of thiomolybdates as versatile ligands and building blocks for more complex structures. researchgate.net Initial explorations into constructing larger polyoxothiometalates involved either a combinatorial approach, linking polyoxometalate fragments with thiomolybdate units, or a self-condensation approach, which often resulted in ring-shaped structures. researchgate.net

Over the past few decades, research has shifted towards more sophisticated design strategies. This has led to the generation of novel building blocks and multicomponent systems that can self-organize into a wide variety of structurally diverse and high-nuclearity architectures. researchgate.net The understanding of the reactivity of species like [Mo₂O₂S₂]²⁺ and [Mo₃S₄]⁴⁺ has been pivotal in advancing the rational design of complex POTMs. nih.gov This evolution has transformed the perception of thiomolybdates from simple inorganic anions to key components in the fields of supramolecular and materials chemistry.

Significance of Sodium Thiomolybdate(VI) in Contemporary Chemical Research

Sodium thiomolybdate(VI), and the tetrathiomolybdate anion it contains, holds considerable significance in modern chemical research across several domains. Its importance stems from its unique reactivity and structural versatility.

In materials science and catalysis , thiomolybdates are crucial precursors for the synthesis of molybdenum sulfide (MoS₂) catalysts. The thermal decomposition of tetrathiomolybdate salts, such as ammonium tetrathiomolybdate, is a common method to produce MoS₃ and subsequently MoS₂, which are highly active catalysts in industrial hydrodesulfurization (HDS) processes for petroleum refining. wikipedia.orgresearchgate.net More recently, thiomolybdate clusters like [Mo₃S₁₃]²⁻ have been identified as highly efficient molecular catalysts for the hydrogen evolution reaction (HER), a key process for sustainable hydrogen fuel production. orientjchem.org

In coordination and supramolecular chemistry , the tetrathiomolybdate anion is prized as an excellent "metalloligand." It can coordinate to other metal centers through its sulfur atoms, forming a vast array of heterometallic complexes and clusters. researchgate.net This has been exploited to create complex structures with interesting electronic and magnetic properties. The ability to act as a building block is fundamental to the bottom-up construction of novel inorganic materials. researchgate.net

In bioinorganic chemistry , thiomolybdates play a critical role in the context of the biological antagonism between molybdenum and copper. orientjchem.org The formation of thiomolybdates in ruminants is linked to induced copper deficiency. cambridge.org This property has been harnessed for therapeutic purposes, where tetrathiomolybdate is investigated as a chelating agent to treat Wilson's disease, a genetic disorder characterized by toxic copper accumulation. nih.gov Research in this area explores how tetrathiomolybdate interacts with copper-containing proteins and enzymes. nih.gov

The study of sodium thiomolybdate(VI), as a readily available source of the [MoS₄]²⁻ anion, is central to advancing these research frontiers.

Compound Data Tables

Spectroscopic Properties of the Tetrathiomolybdate ([MoS₄]²⁻) Anion

The tetrathiomolybdate anion exhibits characteristic spectroscopic features that are crucial for its identification and study.

Spectroscopic TechniqueKey Features and Assignments for [MoS₄]²⁻ Anion
UV-Visible Spectroscopy The electronic spectrum is dominated by intense ligand-to-metal charge-transfer (LMCT) bands. A characteristic spectrum for an aqueous solution containing tetrathiomolybdate, prepared from sodium molybdate and H₂S, shows a prominent peak around 465 nm. The presence of trithiomolybdate as an impurity can be indicated by a shoulder at approximately 392 nm. cambridge.org
Raman Spectroscopy The Raman spectrum provides a vibrational fingerprint of the tetrahedral [MoS₄]²⁻ ion. The most intense band corresponds to the symmetric Mo-S stretching vibration (ν₁), typically observed around 450-460 cm⁻¹. Other vibrational modes, including asymmetric stretches and bending modes, appear at lower frequencies. researchgate.netniscair.res.in
Infrared (IR) Spectroscopy The asymmetric Mo-S stretching vibration (ν₃) is IR-active and typically appears as a strong absorption in the range of 470-490 cm⁻¹. researchgate.net

Crystallographic Data for a Representative Tetrathiomolybdate Salt

ParameterValue for [(CH₃)₂NH₂]₂[MoS₄]
Crystal System Orthorhombic
Space Group Pnma
Anion Geometry Tetrahedral
Mo-S Bond Lengths (Å) Range from ~2.16 to 2.19 Å
S-Mo-S Bond Angles (°) Range from ~108.5° to 110.7° (close to ideal tetrahedral angle of 109.5°)

Data sourced from studies on related tetrathiomolybdate salts. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2MoS4<br>H2MoNa2S4 B1681903 Sodium thiomolybdate(VI) CAS No. 18198-15-7

Properties

CAS No.

18198-15-7

Molecular Formula

Na2MoS4
H2MoNa2S4

Molecular Weight

272.2 g/mol

IUPAC Name

disodium;bis(sulfanylidene)molybdenum;sulfanide

InChI

InChI=1S/Mo.2Na.2H2S.2S/h;;;2*1H2;;/q;2*+1;;;;/p-2

InChI Key

WZBOMOWTMZZEMP-UHFFFAOYSA-N

SMILES

[Na+].[Na+].[SH-].[SH-].S=[Mo]=S

Canonical SMILES

[Na+].[Na+].[SH-].[SH-].S=[Mo]=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

16330-92-0 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium thiomolybdate

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for Sodium Thiomolybdate Vi

Classical Preparative Methods for Thiomolybdate(VI) Species

Traditional synthetic routes to thiomolybdates rely on the chemical transformation of molybdate (B1676688) salts in aqueous solutions. These methods, while foundational, often require careful control of reaction conditions to achieve the desired product.

Sequential Sulfido-Oxygen Exchange in Molybdate(VI) Systems

The fundamental principle behind the classical synthesis of thiomolybdates is the stepwise substitution of oxygen atoms by sulfur within the molybdate(VI) anion ([MoO₄]²⁻). This is typically achieved by passing hydrogen sulfide (B99878) (H₂S) gas through an alkaline solution of a molybdate salt. researchgate.net The reaction proceeds sequentially, yielding a mixture of oxysulfido-molybdenum species.

The general reaction can be represented as: [MoO₄]²⁻ + xH₂S ⇌ [MoO₄₋ₓSₓ]²⁻ + xH₂O (where x = 1, 2, 3, or 4)

This process results in the formation of monothiomolybdate ([MoO₃S]²⁻), dithiomolybdate ([MoO₂S₂]²⁻), trithiomolybdate ([MoOS₃]²⁻), and finally tetrathiomolybdate (B108656) ([MoS₄]²⁻). researchgate.netacs.org The composition of the resulting mixture is highly dependent on factors such as pH, temperature, reaction time, and the concentration of the sulfiding agent. Similarly, the tetrathiomolybdate anion ([MoS₄]²⁻) can undergo hydrolysis in aqueous solutions, which also results in the stepwise formation of the various [MoO₄₋ₓSₓ]²⁻ species. acs.org

Controlled Synthesis and Isolation of Mono-, Di-, Tri-, and Tetrathiomolybdate(VI) Anions

While the sequential exchange provides a route to all thiomolybdate species, isolating each pure anion requires precise control over the synthesis. Cross-contamination and extensive overlap in the spectral properties of the different species have historically presented challenges to their isolation and characterization. cdnsciencepub.com

A significant advancement was the development of a common synthetic route using ammonium (B1175870) sulfide ((NH₄)₂S) that allows for the synthesis and isolation of all four thiomolybdate anions. cdnsciencepub.com This marked the first successful isolation of monothiomolybdate from an aqueous solution. cdnsciencepub.com The control over which species is predominantly formed is managed by carefully adjusting the reaction parameters. For instance, the hydrolysis of tetrathiomolybdate can be controlled by pH; both acidic and alkaline conditions can accelerate the degradation of the anion. acs.org Optimal conditions for generating specific species often involve managing the pH and the concentration of the thiomolybdate solution. acs.org

The isolation of tetrathiomolybdate is the most straightforward due to its relative stability under specific conditions, making it the most intensively studied of the thiomolybdates. researchgate.net The controlled synthesis of the intermediate species—mono-, di-, and trithiomolybdate—is more complex and relies on kinetically controlling the sulfido-oxygen exchange or the hydrolysis of the fully sulfurized anion.

Table 1: Classical Synthesis of Thiomolybdate Anions

Anion Formula General Method Key Control Factor
Monothiomolybdate [MoO₃S]²⁻ Controlled hydrolysis of [MoS₄]²⁻ or partial sulfidation of [MoO₄]²⁻. pH, reactant stoichiometry, reaction time.
Dithiomolybdate [MoO₂S₂]²⁻ Controlled hydrolysis of [MoS₄]²⁻ or partial sulfidation of [MoO₄]²⁻. pH, reactant stoichiometry, reaction time.
Trithiomolybdate [MoOS₃]²⁻ Controlled hydrolysis of [MoS₄]²⁻ or partial sulfidation of [MoO₄]²⁻. pH, reactant stoichiometry, reaction time.

Modern Synthetic Strategies and Approaches

Contemporary research focuses on developing more efficient, environmentally friendly, and targeted synthetic methods. These include the use of microwave irradiation to accelerate reactions and specific protocols to synthesize desired salts like sodium thiomolybdate.

Microwave-Assisted Synthesis Protocols for Heterometallic Assemblies

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional thermal methods. orientjchem.org This technique utilizes microwave radiation to directly and efficiently heat the reactants, dramatically reducing reaction times from hours to minutes. orientjchem.orgrsc.org It also often eliminates the need for toxic organic solvents. orientjchem.org

In the context of thiomolybdates, microwave-assisted protocols have been successfully developed for preparing compounds like ammonium tetrathiomolybdate ((NH₄)₂MoS₄) and the cluster (NH₄)₂[Mo₃S₁₃]. orientjchem.orgrsc.org For example, the conventional synthesis of (NH₄)₂MoS₄ requires passing toxic H₂S gas through an ammoniacal molybdate solution for 30 minutes. orientjchem.org The microwave-assisted route achieves the synthesis in a much shorter time frame and with high yields, representing a cleaner and more efficient procedure. orientjchem.org

A specific microwave-assisted synthesis for (NH₄)₂[Mo₃S₁₃] involves heating ammonium molybdate tetrahydrate and hydroxylamine (B1172632) hydrochloride in an ammonium sulfide solution at 150 °C for 20 minutes in a microwave furnace. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of (NH₄)₂MoS₄

Parameter Conventional Method Microwave-Assisted Method Reference
Reagents Ammonium molybdate, H₂S, NH₄OH Ammonium molybdate, Na₂S, H₂O orientjchem.org
Reaction Time 30 minutes (continuous H₂S stream) Few minutes orientjchem.org
Energy Source Thermal (water bath) Microwave irradiation orientjchem.org

| Key Advantage | Established procedure | Rapid, high yield, avoids prolonged use of toxic H₂S gas. | orientjchem.org |

Targeted Synthesis of Sodium Thiomolybdate(VI) and Analogues

The targeted synthesis of specific thiomolybdate salts, such as sodium thiomolybdate(VI), often involves a cation exchange reaction from a more easily prepared precursor, like the ammonium salt.

A reported method for synthesizing sodium trithiomolybdenite (Na₂[Mo₃S₁₃]), an analogue of sodium thiomolybdate, demonstrates this principle. The synthesis starts with the previously prepared ammonium salt, (NH₄)₂[Mo₃S₁₃]. rsc.org This ammonium salt is dissolved in a dilute sodium hydroxide (B78521) (NaOH) solution and stirred under vacuum. rsc.org The resulting solution is then filtered into a concentrated sodium chloride (NaCl) solution, which causes the desired sodium salt, Na₂[Mo₃S₁₃], to precipitate. rsc.org The bright red product is then collected and dried. rsc.org This strategy of using a soluble precursor and precipitating the target sodium salt is a common and effective approach in inorganic synthesis.

Coordination Chemistry and Reaction Mechanisms of Sodium Thiomolybdate Vi Anions

Thiomolybdate(VI) Anions as Versatile Ligands in Transition Metal Chemistry

The tetrathiomolybdate (B108656) anion, [MoS₄]²⁻, serves as a foundational building block in the synthesis of numerous heterometal complexes, ranging from simple linear ions to intricate clusters. Its ability to act as a versatile ligand stems from the capacity of its sulfide (B99878) groups to bridge multiple metal centers.

The [MoS₄]²⁻ anion can coordinate to other transition metal ions in several ways, primarily through its sulfide ligands which can act as bridges. This bridging capability is fundamental to the formation of heterometallic complexes. A common structural motif is the {M'(μ-S)₂Mo} core, which forms a distinctive four-membered ring. In these structures, the tetrathiomolybdate anion typically functions as a bidentate ligand, coordinating to one or two other metal atoms. This versatility allows for the construction of a wide range of molecular architectures, from simple dinuclear complexes to large, elaborate clusters.

The formation of these complexes is influenced by several factors, including the nature of the second metal, the stoichiometry of the reactants, and the solvent system used. For instance, the reaction of [MoS₄]²⁻ with copper(I) can yield complexes where one to six copper ions are added across the tetrahedral faces of the thiomolybdate anion without any redox changes.

The ability of thiomolybdate to act as a ligand has been exploited to synthesize a variety of heterometal clusters containing copper, rhodium, iron, and uranium. These clusters often exhibit novel structures and interesting electronic properties.

Copper-Molybdenum-Sulfur Clusters : The interaction between thiomolybdates and copper is of significant interest due to its biological relevance in copper-molybdenum antagonism. The reaction of [MoS₄]²⁻ with copper(I) cyanide has been shown to produce heterobimetallic clusters. Similarly, reactions with other copper(I) sources can lead to the formation of various Cu-Mo-S clusters. For example, the reaction between [PPh₄]₂[MoS₄CuCl] and thiols can produce dinuclear clusters like [Ph₄P]₂[S₂MoS₂Cu(β-mercaptoethanol)]. Crystallographic studies have revealed that tetrathiomolybdate can form stable, sulfur-bridged copper-molybdenum clusters with proteins like the metallochaperone Atx1.

Rhodium-Molybdenum-Sulfur Clusters : The reaction of the incomplete cubane-type cluster [Mo₃S₄(H₂O)₉]⁴⁺ with organometallic rhodium compounds like [(CpRhCl₂)₂] results in the formation of novel rhodium-molybdenum-sulfur clusters. One such example is the twin cubane-type cluster [{Mo₃RhCpS₄(H₂O)₇(O)}₂]⁸⁺, which features an oxo-bridged core. The formation of this cluster is driven by the high affinity of the CpRh group for the sulfur atoms of the molybdenum precursor.

Iron-Molybdenum-Sulfur Clusters : The synthesis of Fe-Mo-S clusters is largely motivated by their relevance to the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme. These synthetic efforts often utilize the [MoS₄]²⁻ anion as a starting material. The resulting complexes can feature a MoS₄ group acting as a bidentate ligand to one or two iron atoms, or they can form more complex structures like the Fe₃MoS₄ cubane-like clusters.

Uranium-Molybdenum-Sulfur Clusters : Low-valent uranium complexes can be supported by redox-active molybdenum sulfide metalloligands. For example, the coordination of a trisulfide face of a (Cp*₃Mo₃S₄) cluster with a uranium complex involves a charge transfer process where uranium is oxidized and the thiomolybdate assembly is reduced. This reactivity provides insight into the interactions between actinide ions and molybdenum disulfide surfaces and allows for the study of multielectron small molecule activation.

Examples of Heterometal Clusters Synthesized from Thiomolybdate(VI)
Cluster TypeExample CompoundKey Structural FeatureReference
Copper-Molybdenum-Sulfur[n-Pr₄N]₂[(CN)CuS₂MoS₂]Linear chain with bridging thiomolybdate
Rhodium-Molybdenum-Sulfur[{Mo₃RhCpS₄(H₂O)₇(O)}₂]⁸⁺Oxo-bridged twin cubane-type core
Iron-Molybdenum-SulfurComplexes with Fe₃MoS₄ coreCubane-like cluster
Uranium-Molybdenum-Sulfur(Cp₃Mo₃S₄)Cp*UI₂Uranium coordinated to a Mo-S cluster face

The sulfide bridges in heterometallic thiomolybdate complexes are not merely structural linkers; they also facilitate electronic communication between the metal centers. The diffuse nature of sulfur orbitals, compared to oxygen orbitals, allows for greater charge distribution and enhanced magnetic exchange between metal centers.

Studies comparing analogous oxygen-linked and sulfur-linked dimolybdenum compounds have shown a significant enhancement in electronic communication for the sulfur-bridged systems. This is evidenced by electrochemical data, where the separation between two reversible one-electron oxidation processes is substantially larger for the sulfur-containing analogue. Density functional theory (DFT) calculations suggest that this enhanced communication is due to a superexchange pathway involving the d and p orbitals of the bridging sulfur atoms. This high degree of electron delocalization is a result of extensive Mo-Mo, Mo-S, and S-S covalent bonding within the cluster framework. In systems like the Mo/Cu-ORP and Mo/Cd-ORP protein derivatives, the electronic structures are described as {MoVI−CuI−MoVI} and {MoVI−CdII−MoVI} respectively, while other derivatives can exist in resonance forms like {MoVI−MI−MoVI} ↔ {MoV−MIII−MoV}, indicating facile electron transfer between the molybdenum and the other metal center.

Redox Chemistry and Electron Transfer Processes

Thiomolybdate anions are characterized by their rich and unusual redox properties, which can involve both the molybdenum center and the sulfide ligands. These redox transformations are often intricate, featuring internal electron transfer events.

The molybdenum center in thiomolybdate complexes can readily participate in redox reactions, typically involving the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) couples. In many enzymatic and synthetic systems, one-electron transfer reactions are facilitated by the switching between these oxidation states.

A key feature of thiomolybdate chemistry is the occurrence of internal electron transfer. For example, the reaction of tetrathiomolybdate(VI) with an oxidant can induce the oxidation of a sulfide ligand, which in turn leads to the reduction of the Mo(VI) center. This process is exemplified by the reaction of [MoS₄]²⁻ with organic disulfides, which results in the formation of a bimetallic [Mo₂S₈]²⁻ species where the molybdenum is reduced. Similarly, reactions with Cu(II) can lead to insoluble polymeric products containing reduced copper and molybdenum centers bridged by sulfur atoms. This internal redox process, where the oxidation of a sulfide ligand is coupled with the reduction of the metal center, is a recurring theme in thiomolybdate chemistry.

Redox Potentials of Selected Molybdenum-Sulfur Systems
SystemRedox ProcessPotential (ΔE₁/₂)ObservationReference
Oxygen-linked Mo₂ clusterTwo 1e⁻ oxidations474 mVReversible
Sulfur-linked Mo₂ clusterTwo 1e⁻ oxidations776 mVReversible; indicates enhanced electronic communication

The sulfide ligands of the thiomolybdate anion are themselves redox-active. They can be oxidized to form disulfide (S₂²⁻) or polysulfide (Sₓ²⁻) ligands. This transformation is often accompanied by a reduction of the molybdenum center, representing an internal redox reaction. For instance, the oxidation of one sulfide ligand can trigger the formation of a disulfide (S₂²⁻) from a second sulfide, with the concomitant reduction of the Mo(VI) center.

The reaction of dioxidomolybdenum(VI) complexes with thionation reagents can lead to the substitution of oxo ligands and the formation of Mo(IV) species with tetrasulfide (S₄²⁻) ligands. This demonstrates the tendency of Mo(VI) to be reduced during reactions involving sulfur insertion. The formation of disulfide bonds is a common outcome of thiol oxidation and is a fundamental process in the chemistry of sulfur-containing compounds. In the context of thiomolybdates, this ligand-centered redox activity adds another layer of complexity and versatility to their chemical behavior.

Mechanistic Studies of Ligand Substitution and Addition Reactions of Sodium Thiomolybdate(VI) Anions

The reactivity of thiomolybdate(VI) anions, particularly the tetrathiomolybdate anion ([MoS₄]²⁻), is central to its roles in bioinorganic chemistry and materials science. Understanding the mechanisms of ligand substitution and addition reactions is crucial for controlling its chemical transformations. These reactions are primarily governed by the principles of coordination chemistry, with mechanisms that can be broadly categorized as associative, dissociative, or interchange pathways.

Associative and Dissociative Mechanisms in Coordination Compounds

Ligand substitution reactions in coordination compounds, including those of thiomolybdate(VI), proceed through a spectrum of mechanisms, with the two extremes being associative (A) and dissociative (D) pathways. The preferred mechanism is influenced by factors such as the metal center's electron configuration and coordination number, steric hindrance, and the nature of the entering and leaving groups.

An associative mechanism (A) is a two-step process where the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number. This is followed by the departure of the leaving group. This pathway is analogous to an Sₙ2 reaction in organic chemistry and is characterized by a rate law that is dependent on the concentration of both the complex and the incoming ligand. Associative mechanisms are common for coordinatively unsaturated complexes, such as 16-electron square planar complexes, where there is an accessible coordination site for the incoming ligand. wikipedia.orgfiveable.me For tetrahedral d⁰ complexes like tetrathiomolybdate(VI), an associative pathway would involve the formation of a five-coordinate intermediate.

A dissociative mechanism (D) is also a two-step process, but it begins with the cleavage of the bond to the leaving group, resulting in an intermediate with a lower coordination number. The incoming ligand then coordinates to this intermediate. This pathway is analogous to an Sₙ1 reaction, and the rate-determining step is typically the initial bond-breaking. britannica.com Consequently, the reaction rate is often independent of the incoming ligand's concentration. This mechanism is favored in coordinatively saturated complexes, particularly 18-electron octahedral complexes, where steric crowding can promote the departure of a ligand to relieve strain. britannica.com

Between these two extremes lies the interchange mechanism (I) , where the incoming ligand enters the coordination sphere as the leaving group is departing in a more concerted fashion, without a distinct intermediate. Interchange mechanisms are further classified as associative interchange (Iₐ) or dissociative interchange (Iₑ) depending on the degree of bond-making with the incoming ligand versus bond-breaking with the leaving group in the transition state.

For tetrahedral thiomolybdate(VI) complexes, the reaction mechanism can be influenced by the reaction conditions and the nature of the reacting species. While tetrahedral complexes are generally less sterically hindered than octahedral complexes, the strong Mo-S bonds can make a purely dissociative pathway energetically demanding. Conversely, the addition of a fifth ligand in an associative step would lead to a more crowded transition state. Therefore, an interchange mechanism is often proposed for such systems.

Table 1: General Characteristics of Ligand Substitution Mechanisms.
MechanismKey FeatureIntermediate Coordination NumberTypical Rate LawInfluence of Incoming Ligand
Associative (A)Bond-making precedes bond-breakingIncreasedSecond-orderRate is dependent on nature and concentration
Dissociative (D)Bond-breaking precedes bond-makingDecreasedFirst-orderRate is largely independent of nature and concentration
Interchange (I)Concerted processNo distinct intermediateVariableDepends on Iₐ or Iₑ character

Reaction Kinetics of Thiomolybdate(VI) Formation and Hydrolysis

The formation of thiomolybdate(VI) anions in aqueous solution occurs through the sequential substitution of oxygen atoms in the molybdate (B1676688) anion ([MoO₄]²⁻) by sulfur, typically from hydrogen sulfide (H₂S). This process is highly dependent on the pH and the concentration of sulfide. The sulfidation of molybdate to tetrathiomolybdate proceeds through a series of slower, successive steps, each of which can be described as first-order in both the molybdenum species and dissolved sulfide.

Conversely, thiomolybdate anions are susceptible to hydrolysis, where the sulfur ligands are replaced by oxo or hydroxo groups. The rate and mechanism of hydrolysis are also strongly pH-dependent. Under acidic conditions, the hydrolysis of tetrathiomolybdate ([MoS₄]²⁻) is enhanced. nih.gov

Kinetic studies of the reaction of [MoS₄]²⁻ with HCl in aqueous solution have revealed a two-stage consecutive reaction sequence. nih.gov The initial, faster stage involves the formation of trinuclear thiomolybdate species, which is followed by a slower second stage leading to the formation of higher polynuclear thiomolybdates. nih.gov The rate constants for these processes are influenced by the reaction conditions, such as the presence or absence of oxygen and the ability of the generated hydrogen sulfide to escape the system. nih.gov

Under anaerobic conditions at a pH of approximately 3, the reaction favors the formation of the [Mo₃S₉]²⁻ anion over extended periods. nih.gov In contrast, under aerobic conditions where H₂S is lost, binuclear and trinuclear oxothiomolybdate anions predominate. nih.gov

Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of Tetrathiomolybdate(VI). nih.gov
Reaction StageDescriptionObserved Rate Constant (k) at pH ~2-3 (min⁻¹)
Stage 1 (Fast)Formation of up to trinuclear thiomolybdate species7.0 - 7.9 x 10⁻²
Stage 2 (Slow)Formation of higher polynuclear thiomolybdates5.4 - 15.2 x 10⁻⁴

The hydrolytic degradation of tetrathiomolybdate is a critical aspect of its biological activity, as the release of sulfide has been implicated in its observed hepatotoxicity in some clinical applications. nih.gov Understanding the kinetics of this process is therefore essential for optimizing its therapeutic use.

Bioinorganic Research Perspectives: Molecular Interactions and Roles of Thiomolybdates

Thiomolybdate(VI) Formation and Speciation in Biological Environments

The bioinorganic chemistry of thiomolybdates is intrinsically linked to the interplay of molybdenum, sulfur, and iron in biological systems. The formation and subsequent speciation of these compounds are critical determinants of their physiological and pathological effects, particularly concerning copper metabolism.

Role of Molybdenum, Sulfur, and Iron Interactions in Thiomolybdate(VI) Generation

The generation of thiomolybdate(VI) in biological environments, such as the rumen of cattle, is a multi-step process initiated by the interaction of dietary molybdenum (as molybdate (B1676688), MoO₄²⁻) and sulfur. nih.gov The primary mechanism involves the sequential replacement of the oxygen atoms in the molybdate anion with sulfur atoms, a process driven by the presence of sulfide (B99878). nih.gov This transformation is often facilitated by the metabolic activity of microorganisms, which can reduce dietary sulfates to sulfides. nih.gov

The proposed mechanism for thiomolybdate formation is a stepwise dehydrolysis of molybdate, where a sulfide donor contributes sulfur atoms. nih.gov This reaction is reversible, and its direction is influenced by the availability of molybdate and sulfide. nih.gov In environments like the rumen, the continuous production of sulfides by microorganisms drives the reaction towards the formation of various thiomolybdate species. nih.gov

Iron plays a significant, albeit indirect, role in the biological impact of thiomolybdates. High dietary iron can exacerbate the effects of thiomolybdates by interacting with sulfur and copper. nih.gov Iron can form insoluble iron sulfides, which reduces the amount of sulfide available to react with molybdenum. nih.gov Conversely, by binding with copper, iron can limit the availability of copper to interact with and be sequestered by thiomolybdates in the gastrointestinal tract. nih.gov This can lead to an increase in the absorption of free thiomolybdates into the bloodstream, where they can then exert their systemic effects on copper metabolism. nih.gov

Factors Influencing Thiomolybdate(VI) Speciation and Stability (e.g., pH, S:Mo ratio)

The speciation of thiomolybdate(VI)—that is, the relative proportions of monothiomolybdate (MoO₃S²⁻), dithiomolybdate (MoO₂S₂²⁻), trithiomolybdate (MoOS₃²⁻), and tetrathiomolybdate (B108656) (MoS₄²⁻)—is highly dependent on the local biochemical environment. Key factors influencing this speciation and the stability of the resulting compounds include the pH and the molar ratio of sulfur to molybdenum (S:Mo).

The formation of the different thiomolybdate species is a pH-dependent process. Generally, a lower pH favors the formation of the more sulfur-rich species. For instance, at a high S:Mo ratio, a decrease in pH will shift the equilibrium from dithiomolybdate towards tri- and tetrathiomolybdate. nih.gov The stability of these species is also influenced by pH, with tetrathiomolybdate being more stable in more acidic conditions.

The S:Mo ratio is another critical determinant of thiomolybdate speciation. A higher S:Mo ratio will naturally favor the formation of thiomolybdates with a greater number of sulfur atoms. In biological settings such as the rumen, where S:Mo ratios can vary widely, the predominant thiomolybdate species will fluctuate accordingly.

FactorInfluence on Thiomolybdate(VI) Speciation and Stability
pH Lower pH environments tend to favor the formation and stability of more sulfurated species like trithiomolybdate and tetrathiomolybdate.
S:Mo Ratio A higher molar ratio of sulfur to molybdenum promotes the formation of thiomolybdates with a greater number of sulfur atoms (e.g., tetrathiomolybdate).

Mechanistic Interrogations of Metal-Thiomolybdate(VI) Interactions in Biological Systems

The biological significance of thiomolybdates stems primarily from their potent interaction with copper. These interactions can lead to the sequestration of copper, rendering it biologically unavailable and leading to the inhibition of essential copper-dependent enzymes.

Molecular Binding of Thiomolybdate(VI) to Copper Centers in Proteins and Enzymes

Thiomolybdates, particularly tetrathiomolybdate, are effective copper chelating agents. acs.org They can interact with copper that is bound to proteins and enzymes, forming stable complexes. nih.govnih.gov The binding mechanism often involves the formation of a bridge between the thiomolybdate molecule and the copper center within the protein.

For instance, tetrathiomolybdate has been shown to interact with the copper-trafficking protein Atx1, forming a stable complex where the thiomolybdate molecule is part of a metal cluster. nih.gov In this structure, three copper atoms are bound to the sulfur atoms of cysteine residues in the protein, and each of these copper atoms also binds to two sulfide ligands from the tetrathiomolybdate. nih.gov This results in a distorted tetrahedral coordination environment for the copper ions. nih.gov The molybdenum-copper distances in such complexes are in the range of 2.74 to 2.82 Å. nih.gov

Thiomolybdates can also react with copper bound to metallothionein (B12644479), a protein involved in copper homeostasis and detoxification. nih.gov The interaction results in the formation of a complex between metallothionein and tetrathiomolybdate, bridged by copper-sulfur bonds. nih.gov

Elucidation of Thiomolybdate(VI)-Induced Inhibition Mechanisms of Cuproenzyme Activity (e.g., Ceruloplasmin)

Thiomolybdates are potent inhibitors of various copper-dependent enzymes, known as cuproenzymes. nih.govnih.gov A prime example of this is the inhibition of ceruloplasmin, a key copper-carrying protein in the plasma with ferroxidase activity.

The inhibition of ceruloplasmin by tetrathiomolybdate appears to be irreversible, as the activity cannot be restored by dialysis. nih.gov Electron paramagnetic resonance (EPR) studies have shown that the interaction of tetrathiomolybdate with ceruloplasmin leads to the reduction of Cu(II) to Cu(I) at the enzyme's active site, while the Mo(VI) in the tetrathiomolybdate remains in its original oxidation state. nih.gov This suggests that the sulfide ligands of the thiomolybdate are directly involved in the redox reaction with the copper center. The data support a mechanism involving the covalent binding of sulfide to the copper within ceruloplasmin. nih.gov It is important to note that the inhibition does not involve the removal of copper from the enzyme; rather, it is the modification of the copper center that leads to the loss of enzymatic activity. nih.gov

Research has indicated that the inhibition of ceruloplasmin oxidase activity by thiomolybdates in vivo can be transient and reversible upon dilution or gel filtration, suggesting a more complex interaction than simple irreversible binding in a physiological context. nih.gov

CuproenzymeReported Inhibition by Thiomolybdate(VI)I₅₀% Value (µM)
CeruloplasminStrong, likely through covalent binding and reduction of Cu(II) nih.govnih.gov1-5 nih.gov
Ascorbate OxidaseStrong inhibition nih.gov1-5 nih.gov
Cytochrome OxidaseStrong inhibition nih.gov1-5 nih.gov
Superoxide DismutaseStrong inhibition nih.gov1-5 nih.gov
TyrosinaseStrong inhibition nih.gov1-5 nih.gov

Understanding the Differential Reactivity and Potency of Thiomolybdate(VI) Species towards Copper Sequestration

The different species of thiomolybdate exhibit varying degrees of reactivity and potency in sequestering copper. The general trend is that the copper-binding ability increases with the number of sulfur atoms in the thiomolybdate molecule. nih.govnih.gov

Tetrathiomolybdate is considered the most potent of the thiomolybdate species in binding and sequestering copper. nih.govnih.gov This is attributed to its higher sulfur content, which provides more coordination sites for copper ions. In biological systems where multiple thiomolybdate species may be present, tetrathiomolybdate will preferentially react with available copper. nih.gov The lower thiomolybdates, such as di- and trithiomolybdate, are less potent in this regard. nih.gov

The differential reactivity of these species has significant biological implications. For instance, in the rumen, the more reactive tetrathiomolybdate is more likely to form insoluble complexes with dietary copper, limiting its absorption. nih.gov The less reactive species may be more readily absorbed into the bloodstream, where they can then interact with systemic copper. nih.gov

Studies on the effects of different thiomolybdate species on plasma copper in sheep and deer have provided insights into their relative potencies. The addition of di-, tri-, and tetrathiomolybdate to plasma samples resulted in a progressive decrease in trichloroacetic acid (TCA)-soluble copper, indicating the formation of protein-bound copper-thiomolybdate complexes.

Thiomolybdate SpeciesEffect on TCA-Soluble Copper in Sheep Plasma (mg/L reduction)Effect on TCA-Soluble Copper in Deer Plasma (mg/L reduction)
Dithiomolybdate (TM₂)0.670.60
Trithiomolybdate (TM₃)0.900.75
Tetrathiomolybdate (TM₄)1.000.85

Data adapted from comparative studies on the effects of thiomolybdates on copper metabolism. lincoln.ac.nz

This differential reactivity underscores the importance of understanding thiomolybdate speciation in biological systems to predict their impact on copper homeostasis.

Biomimetic Studies of Metallosulfoenzyme Active Sites

Bioinorganic research into thiomolybdates has significantly advanced the understanding of complex biological systems. By creating synthetic molecules that mimic the structure and function of active sites in metalloenzymes, scientists can probe the intricate mechanisms that are otherwise difficult to study in the native biological environment. These biomimetic studies provide valuable insights into the roles of molybdenum and tungsten in essential enzymatic processes.

Functional Analogues of Molybdenum- and Tungsten-Dependent Oxidoreductases

A major class of molybdenum and tungsten enzymes, known as mononuclear oxidoreductases, is crucial for metabolizing carbon, nitrogen, and sulfur. nih.gov These enzymes typically catalyze oxygen atom transfer (OAT) reactions, where an oxygen atom is transferred to or from a substrate. nih.gov Researchers have been inspired by these natural systems to construct functional analogues of their active sites to better understand their mechanisms. nih.govnih.gov

These synthetic models often incorporate ligands that replicate the function of molybdopterin, the organic cofactor that binds molybdenum or tungsten in these enzymes. nih.govresearchgate.net Dithiolene ligands, in particular, have been used to create complexes that successfully mimic the enzymatic reactions. nih.govnih.govresearchgate.net Studies on these analogues have provided a deeper understanding of key mechanistic processes such as OAT and proton-coupled electron transfer (PCET). nih.govnih.gov

Comparative studies between molybdenum and tungsten analogues have revealed important differences in their catalytic efficiencies. For instance, when using ligands like 2,2′-chalcogenobis(4,6-di-tertbutylphenol), the tungsten functional analogue demonstrated superior catalytic efficiency in certain OAT reactions compared to its molybdenum counterpart. nih.gov However, this trend can be reversed depending on the substrate; when nitrate (B79036) was the oxygen donor, the molybdenum complex was more active. nih.gov This suggests that the choice of metal center is finely tuned to the specific reaction being catalyzed in nature. nih.gov

FeatureMolybdenum AnalogueTungsten AnalogueKey Finding
Ligand Type Dithiolenes, Scorpionates, PhenolatesDithiolenes, PhenolatesLigand environment is crucial for mimicking enzyme function. nih.govnih.govresearchgate.net
Reaction Type Oxygen Atom Transfer (OAT)Oxygen Atom Transfer (OAT)Both can catalyze OAT, central to oxidoreductase function. nih.gov
Catalytic Efficiency Higher with nitrate as oxygen donorHigher with S-oxides as oxygen donorsThe metal's identity influences substrate-specific activity. nih.gov
Mechanistic Insight Proton-Coupled Electron Transfer (PCET)Enhanced overall OAT with strong oxygen donorsModels help elucidate complex reaction pathways. nih.gov

Synthetic Models for Molybdenum-Iron Cofactor of Nitrogenase

Nitrogenase is a vital enzyme that converts atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃), a process fundamental to the global nitrogen cycle. researchgate.netmit.edu The active site of the most common form of this enzyme is the iron-molybdenum cofactor (FeMoco), a complex metal cluster with the core formula [MoFe₇S₉C]. researchgate.netnih.gov The intricate structure of FeMoco, featuring a unique trigonal prismatic arrangement of six iron atoms around a central carbide atom, has presented a significant challenge for synthetic chemists. researchgate.netnih.gov

The synthesis of model clusters that mimic FeMoco is essential for understanding how nitrogenase binds and reduces dinitrogen. researchgate.netnih.gov Researchers have successfully synthesized mimics that replicate key structural features of the native cofactor. researchgate.netnih.gov For example, mimics containing the trigonal prismatic [Fe₆C] core have been created, offering a platform for comparative studies. nih.gov These synthetic analogues, however, often differ from the native FeMoco in aspects such as the bridging ligands or the capping metal atoms. researchgate.netnih.gov

Thiomolybdates have played a role in this research, particularly in understanding the molybdenum environment within the cofactor. Early studies showed that aerial oxidation of the native FeMoco, when extracted from the protein, could yield thiomolybdate ions like tetrathiomolybdate ([MoS₄]²⁻) or oxotrithiomolybdate ([MoOS₃]²⁻). nih.gov The specific product formed depended on the reaction conditions, providing clues about the sulfur coordination around the molybdenum atom in the intact cluster. nih.gov

Recent synthetic strategies have employed cluster-coupling approaches to construct complex mimics. researchgate.netnih.gov These efforts have led to the creation of analogues with varied metal compositions and interstitial atoms, such as nitrogen instead of carbon. researchgate.netnih.gov Comparing these synthetic models to the native FeMoco provides crucial insights into the structure-function relationships that govern nitrogen fixation. nih.gov

ComponentNative FeMocoSynthetic Mimic ExampleSignificance of Comparison
Core Composition [MoFe₇S₉C][Mo₂Fe₆S₉C] or [W₂Fe₆S₉C]Allows study of how different metals (Mo vs. W) at the cap affect function. researchgate.netnih.gov
Interstitial Atom µ₆-Carbide (C⁴⁻)µ₆-Carbide (C⁴⁻) or µ₆-Nitride (N³⁻)Enables investigation into the role of the central atom in the cluster's stability and reactivity. researchgate.netnih.gov
Bridging Ligands Sulfide (S²⁻)Thiophenolate (PhS⁻)Differences in ligands can alter the electronic properties and reactivity of the cluster. nih.gov
Overall Structure Trigonal prismatic [Fe₆C] coreReplicates the trigonal prismatic [Fe₆C] coreSuccessful replication of the core geometry is a major step toward a functional synthetic model. researchgate.netnih.gov

Applications of Sodium Thiomolybdate Vi and Its Clusters in Advanced Materials and Catalysis

Thiomolybdate(VI) Clusters as Catalysts for Hydrogen Evolution Reaction (HER)

Thiomolybdate clusters, such as the all-inorganic [Mo₃S₁₃]²⁻ cluster, have emerged as highly promising catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. nih.govacs.org These molecular clusters are considered effective mimics of the active sites in heterogeneous molybdenum sulfide (B99878) (MoSₓ) catalysts. rsc.org Their high activity is attributed to the numerous exposed sulfur atoms within the cluster, which serve as active sites for proton reduction. researchgate.net Research has demonstrated that [Mo₃S₁₃]²⁻ clusters can achieve a low overpotential of 220 mV at a current density of 10 mA cm⁻² in acidic electrolytes, showcasing their efficiency as an electrocatalyst. acs.org

The mechanism of HER catalyzed by thiomolybdate clusters is a subject of detailed investigation. Electrochemical studies, particularly the analysis of Tafel slopes, provide insight into the rate-determining steps of the reaction. For the [Mo₃S₁₃]²⁻ catalyst, a Tafel slope of approximately 39-40 mV per decade is consistently observed. nih.govacs.orgresearchgate.net This value suggests that the hydrogen evolution proceeds via the Volmer-Heyrovsky mechanism, where the electrochemical desorption step (Heyrovsky reaction) is rate-limiting.

The proposed steps are:

Volmer step: An initial proton adsorption onto an active sulfur site.

Heyrovsky step: The reaction of an adsorbed hydrogen atom with a proton and an electron from the solution to form H₂.

Experimental and theoretical studies have identified the bridging sulfur ligands within the thiomolybdate cluster as the major active sites for proton reduction. researchgate.net Understanding these mechanistic details is crucial for the rational design of more efficient and robust molecular catalysts for hydrogen production.

A significant challenge for molecular catalysts like thiomolybdate clusters is their stability under operational conditions. A novel strategy to overcome this is the incorporation of these clusters into polymer matrices. d-nb.inforesearchgate.net This approach not only enhances the stability of the catalyst but also allows for tunable reactivity.

Two primary methods have been explored for creating these polymer-thiomolybdate conjugates:

Non-covalent binding: Utilizing the thiomolybdate cluster as a chain transfer agent during radical polymerization. d-nb.info

Covalent attachment: Post-polymerization functionalization of a thiol-terminated polymer with the thiomolybdate cluster. d-nb.info

Embedding the [Mo₃S₁₃]²⁻ cluster within a polymer backbone has been shown to stabilize the disulfide ligands, likely through steric hindrance that prevents detrimental ligand exchange reactions. d-nb.info This leads to new composite catalysts for light-driven hydrogen evolution with remarkable differences in stability and reactivity depending on the embedding method. researchgate.net Raman spectroscopy confirms that covalent attachment can lead to a significant enhancement in the photochemical stability of the cluster compared to the free cluster or non-covalently bound systems. d-nb.info

Catalyst SystemTafel Slope (mV dec⁻¹)MechanismKey Finding
[Mo₃S₁₃]²⁻ Cluster39Volmer-HeyrovskyHeyrovsky step is rate-limiting. nih.govacs.org
[Mo₃S₁₃]²⁻ on CNTs40Volmer-HeyrovskyGood stability over 1000 cycles. researchgate.net
Polymer-[Mo₃S₁₃]²⁻Not specifiedPhotocatalytic HEREnhanced stability via covalent attachment. d-nb.info

Redox-Active Supports in Novel Material Architectures

Molybdenum sulfide clusters exhibit redox activity, allowing them to function not just as catalysts but also as dynamic supports for other active centers, leading to cooperative reactivity in novel material architectures.

The interaction between actinide ions and redox-active surfaces is critical in fields like nuclear separations and catalysis. Molybdenum sulfide clusters, specifically hemicubane clusters like [Mo₃S₄], serve as effective molecular models for the basal plane of MoS₂. nih.gov These clusters act as redox-active metalloligands for low-valent uranium. rsc.orgdigitellinc.comrsc.orgnih.gov

Research has shown that the coordination of uranium to the thiomolybdate cluster can involve a charge transfer process, where uranium is oxidized, and the cluster is reduced. nih.gov This cooperative reactivity facilitates multi-electron transformations. For instance, a fully reduced cluster, (Cp₃Mo₃S₄)CpU, can perform a four-electron reduction of azobenzene, leading to the cleavage of the N=N bond and the formation of a uranium bis-imido product. rsc.orgnih.gov This demonstrates that by storing electron density, the molybdenum sulfide metalloligand enables the uranium center to deliver multiple electrons to a substrate. rsc.org Such studies provide fundamental insights into the sequestration and reactivity of actinide ions on molybdenum sulfide surfaces. nih.govrsc.org

To improve the conductivity and catalytic performance of molybdenum sulfide materials, they are often integrated with conductive nanomaterials like graphene and carbon nanotubes (CNTs). nih.gov These composite materials leverage the high surface area and excellent electrical conductivity of the carbon support with the catalytic activity of the molybdenum sulfide nanoparticles.

The resulting hybrid materials exhibit several advantages:

Enhanced Electron Transfer: The conductive network facilitates rapid electron transport to the active sites. nih.gov

Increased Active Sites: The support helps to prevent the agglomeration of MoS₂ nanoparticles, exposing more catalytically active edge sites. nih.gov

Synergistic Effects: Chemical and electrical coupling between the components can lead to performance that is superior to either material alone.

For example, a three-dimensional hybrid of nitrogen-doped graphene supporting MoS₂ nanoparticles has been shown to be an efficient electrocatalyst for HER, benefiting from the unique structure that facilitates electrolyte transport and restrains nanoparticle aggregation. nih.gov

Composite MaterialApplicationKey Feature
(Cp₃Mo₃S₄)CpUModel for U@MoS₂Cooperative redox activity between U and Mo-S cluster. rsc.orgnih.gov
MoS₂/N-doped GrapheneHER Electrocatalysis3D structure prevents nanoparticle aggregation and enhances ion transport. nih.gov
NiMo@Vertical GrapheneHER ElectrocatalysisSelf-supported electrode with optimized catalytic activity. mdpi.com

Photochemical and Electrochemical Applications of Thiomolybdate(VI) Compounds

The rich redox chemistry and light-absorbing properties of thiomolybdate(VI) compounds make them suitable for a range of photochemical and electrochemical applications beyond HER.

In electrochemistry, the reduction of Molybdenum(VI) compounds has been studied in various media. For instance, in molten LiCl-KCl eutectic, Mo(VI) oxide is electrochemically reduced to MoO₂, and further reduction steps involving molybdate (B1676688) species are observed. sc.edu Non-aqueous electrochemistry has also been explored for the deposition of molybdenum disulfide films from Mo(VI) precursors. rsc.org These studies are fundamental to applications such as batteries, sensors, and electrodeposition of functional coatings.

In photochemistry, molybdenum complexes have been investigated for photooxidation reactions. A dioxomolybdenum(VI) complex anchored on mesoporous titania has been used for the photochemical oxidative decomposition of organic pollutants. researchgate.net The photocatalytic performance of thiomolybdate clusters, such as [Mo₃S₁₃]²⁻, has been evaluated in both homogeneous and heterogeneous systems for light-driven hydrogen evolution, often in conjunction with a photosensitizer. nih.gov These systems demonstrate the potential of thiomolybdates to participate in light-induced electron transfer processes, which is key for artificial photosynthesis and solar fuel production.

Compound/SystemApplicationFinding
Mo(VI) Oxide in molten saltElectrochemistryStepwise electrochemical reduction to MoO₂ and other Mo species. sc.edu
Dioxo-Mo(VI) on TiO₂Photochemical OxidationDecomposition of organic pollutants under O₂. researchgate.net
[Mo₃S₁₃]²⁻ / PhotosensitizerPhotocatalytic HERCapable of visible-light-driven hydrogen production. nih.gov
Mo(VI)-glycol precursorElectrodepositionPrecursor for non-aqueous electrodeposition of molybdenum sulfides. rsc.org

Concluding Remarks and Future Research Trajectories

Synthesis and Structural Control of Novel Thiomolybdate(VI) Architectures

The synthesis of advanced materials from sodium thiomolybdate(VI) is moving beyond simple salt preparation towards the rational design of complex, multi-dimensional architectures. The tetrahedral [MoS₄]²⁻ anion is an ideal building block for creating larger clusters and extended frameworks. researchgate.netresearchgate.net Future research will require a focus on mastering the synthetic conditions that govern the assembly of these units.

A primary area of investigation is the use of organic cations and structure-directing agents to template the crystallization of novel solids. The size, shape, and charge of cations can influence the packing of [MoS₄]²⁻ anions, leading to unique crystal structures stabilized by interactions like N-H···S and C-H···S hydrogen bonds. researchgate.net Further exploration of a wider range of organic cations could yield a new family of hybrid organic-inorganic materials with tunable properties.

Another promising direction is the combination of thiomolybdate units with other inorganic building blocks, such as polyoxometalates (POMs). researchgate.net The reaction of preformed sulfur-containing cationic building blocks like {Mo₂(V)O₂S₂}²⁺ with POMs has led to new types of polyoxothiometalates. researchgate.net Future work should explore the direct integration of the intact [MoS₄]²⁻ anion from sodium thiomolybdate(VI) into these larger, complex inorganic scaffolds. Techniques like hydrothermal and solvothermal synthesis, which allow for fine control over temperature and pressure, will be crucial for exploring the kinetic and thermodynamic landscapes of these assembly processes and isolating metastable or kinetically favored products. researchgate.net

Table 1: Future Synthetic Strategies for Novel Thiomolybdate(VI) Architectures

Synthetic ApproachKey Control ParametersTarget ArchitecturesPotential Research Focus
Template-Directed Synthesis Organic cation size/shape, solvent polarity, pHHybrid organic-inorganic frameworks, layered materialsExploring a diverse library of templating agents to achieve predictable structural outcomes.
Hydrothermal/Solvothermal Temperature, pressure, reaction time, solvent systemDense 3D frameworks, crystalline nanosheetsMapping phase diagrams to understand structure-property relationships under non-ambient conditions. researchgate.net
Building Block Assembly Stoichiometry, pH, counter-ions (e.g., Na⁺, K⁺)Polyoxothiometalates, heterometallic clusters researchgate.netCombining [MoS₄]²⁻ with other metalates (e.g., tungstates, vanadates) to create multifunctional materials.
Flow Chemistry Synthesis Residence time, precursor concentration, temperature gradientsUniform nanoparticles, metastable intermediatesGaining insight into reaction mechanisms by isolating short-lived species formed during rapid mixing. researchgate.net

Elucidating Complex Reaction Networks and Mechanistic Pathways

A significant frontier is the investigation of the unusual redox chemistry of the [MoS₄]²⁻ anion. This species exhibits internal electron transfer, where the sulfur ligands are oxidized, and the molybdenum(VI) center is reduced. researchgate.net This process is central to its reactions with copper ions and organic disulfides. researchgate.net Elucidating the precise mechanism of this internal redox process is a key challenge. Future studies should employ a combination of advanced spectroscopic techniques and computational modeling to track electron density changes and identify transient intermediates.

Furthermore, the reaction of sodium thiomolybdate(VI) with various electrophiles and metal centers leads to a vast array of products, from simple substitution to the formation of complex heterometallic clusters. researchgate.net For example, reactions with copper(I) can produce complexes with one to six copper ions coordinated to the [MoS₄]²⁻ core without a redox change, showcasing its versatility as a ligand. researchgate.net Future mechanistic studies should focus on:

In-situ monitoring: Using techniques like stopped-flow spectroscopy to capture initial reaction steps.

Isotope labeling: Employing sulfur and molybdenum isotopes to trace atomic pathways in complex reactions.

Theoretical calculations: Using Density Functional Theory (DFT) to map reaction energy profiles and predict the stability of proposed intermediates.

Expanding Bioinorganic Research Avenues at the Molecular Level

The role of sodium thiomolybdate(VI) in copper metabolism, particularly in ruminants, has been a major focus of bioinorganic research. nih.govnih.gov It is understood to act by forming insoluble copper thiomolybdates or by binding to copper-containing proteins. researchgate.netnih.govnih.gov However, the molecular-level details of these interactions are not fully understood. Future research must move toward a precise characterization of the coordination environment of copper and molybdenum when thiomolybdates interact with specific proteins like albumin. This will require the use of synchrotron-based techniques such as X-ray Absorption Spectroscopy (XAS) to probe the local structure around the metal centers within a biological matrix.

Beyond copper antagonism, the potential of thiomolybdates as enzyme inhibitors and therapeutic agents warrants deeper investigation. nih.gov The tetrathiomolybdate (B108656) anion has been shown to inhibit enzymes, but the mechanisms of this inhibition are often unclear. nih.gov Future studies should focus on:

Structural Biology: Co-crystallizing thiomolybdates with target enzymes to obtain high-resolution structural data of the enzyme-inhibitor complex.

Proteomics and Metabolomics: Using systems biology approaches to understand the broader downstream effects of thiomolybdate administration on cellular function, beyond direct copper chelation.

Enzyme Mimetics: Utilizing the unique Mo-S bonding in thiomolybdates to design synthetic mimics of the active sites of molybdenum-containing enzymes, which play crucial roles in global carbon, nitrogen, and sulfur cycles. mdpi.com

A deeper molecular understanding of how thiomolybdate species interact with biomolecules will open new avenues for drug design and the development of probes for studying metal homeostasis in living systems. drugbank.com

Development of Next-Generation Analytical Tools for Thiomolybdate(VI) Speciation and Characterization

A significant challenge in thiomolybdate research is the analytical difficulty in distinguishing and quantifying the different thiomolybdate species ([MoO₄₋ₙSₙ]²⁻ where n = 1-4) in a mixture. This is crucial for studying reaction kinetics and understanding its behavior in complex environmental or biological fluids. nih.gov Future research must prioritize the development of robust, sensitive, and species-specific analytical methods.

While UV-Visible spectroscopy can distinguish the different anions, it suffers from overlapping spectra and is unsuitable for complex matrices. Promising future research directions lie in the hyphenation of separation techniques with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could provide separation and element-specific detection, but new stationary phases are needed for better resolution of the highly charged anions.

Other key areas for development include:

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can directly detect the molecular ions of different thiomolybdate species, offering a powerful tool for speciation. nih.gov Future work should focus on optimizing ESI-MS methods for quantitative analysis and coupling it with separation techniques.

Raman Spectroscopy: This provides a distinct vibrational fingerprint for each thiomolybdate species. researchgate.net The development of portable Raman spectrometers and surface-enhanced Raman scattering (SERS) substrates could enable in-situ, real-time monitoring of thiomolybdate reactions.

Electroanalytical Techniques: Methods like voltammetry could be tailored to detect the specific redox signatures of different thiomolybdate species. nih.gov

Table 2: Comparison of Analytical Techniques for Thiomolybdate(VI) Speciation

TechniqueCurrent CapabilitiesFuture Research Directions
UV-Visible Spectroscopy Qualitative identification in simple solutions.Development of deconvolution algorithms for complex mixtures.
Raman Spectroscopy Structural characterization of solid samples and solutions. researchgate.netIn-situ reaction monitoring; development of SERS methods for trace-level detection.
Mass Spectrometry (ESI-MS) Direct detection of individual thiomolybdate anions. nih.govMethod development for quantification; coupling with HPLC for complex sample analysis.
HPLC-ICP-MS Element-specific detection after separation.Design of novel chromatographic columns for improved separation of oxythiomolybdate anions.
X-ray Absorption Spectroscopy (XAS) Probing Mo-S bond distances and coordination environments in non-crystalline samples. researchgate.netApplication to in-vivo and in-situ studies of biological and environmental samples.

Innovation in Materials Design for Energy and Chemical Transformations utilizing Thiomolybdate(VI) Building Blocks

Sodium thiomolybdate(VI) and its ammonium (B1175870) salt analogue are increasingly recognized as critical precursors for advanced materials, particularly molybdenum sulfides (MoSₓ). wikipedia.orgmdpi.com The thermal decomposition of tetrathiomolybdate salts is a common route to produce MoS₂ and MoS₃, materials with significant applications in catalysis and energy storage. wikipedia.org Future research will focus on controlling the morphology and defect structure of the resulting MoSₓ materials by carefully engineering the decomposition process. For example, using thiomolybdate clusters like [Mo₃S₁₃]²⁻ as precursors allows for the synthesis of amorphous MoSₓ nanosheets with a high density of active sites for the hydrogen evolution reaction (HER). mdpi.com

The direct use of the [MoS₄]²⁻ unit as a functional building block is another exciting frontier. The incorporation of these sulfur-rich anions into polymers or Metal-Organic Frameworks (MOFs) could create novel materials with tailored electronic and catalytic properties. researchgate.netd-nb.info Research should be directed towards:

Catalysis: Designing composite materials where thiomolybdate clusters are anchored onto conductive supports to create efficient and stable electrocatalysts or photocatalysts for reactions like hydrogen evolution and CO₂ reduction. mdpi.commdpi.com

Energy Storage: Exploring thiomolybdate-based materials as electrodes for batteries and supercapacitors, leveraging the multiple oxidation states of molybdenum and the redox-active nature of the sulfur ligands. mdpi.com

Supramolecular Chemistry: Using the [MoS₄]²⁻ anion as a multidentate ligand to construct complex, multi-metallic supramolecular assemblies with unique photophysical or magnetic properties. researchgate.net

By viewing sodium thiomolybdate(VI) not just as a chemical reagent but as a fundamental building block, materials scientists can unlock a new design space for functional materials aimed at addressing key challenges in energy and catalysis. researchgate.net

Q & A

Q. What are the standard methods for synthesizing sodium thiomolybdate(VI) clusters, and how can their purity be verified?

Sodium thiomolybdate(VI) clusters like Na₂[Mo₃S₁₃] are synthesized via controlled sulfurization of molybdate precursors under inert atmospheres. For example, Na₂[Mo₃S₁₃] is prepared by reacting ammonium tetrathiomolybdate with sodium sulfide, followed by crystallization . Purity is verified using X-ray diffraction (XRD) to confirm crystallinity and match database patterns (e.g., ICDD PDF-4+), supplemented by elemental analysis (e.g., CHNS) and scanning electron microscopy (SEM) to assess morphology . UV-Vis spectrophotometry can monitor reaction progress by tracking characteristic absorption bands of thiomolybdate species (e.g., 320–450 nm for [Mo₃S₁₃]²⁻) .

Q. How do thiomolybdate(VI) species function as electrocatalysts for the hydrogen evolution reaction (HER)?

Thiomolybdate clusters such as [Mo₃S₁₃]²⁻ act as HER catalysts by providing sulfur-rich active sites that facilitate proton adsorption and H₂ formation. Their activity is influenced by electronic structure (e.g., Mo-S bond flexibility) and support interactions. For example, heterogenizing [Mo₃S₁₃]²⁻ on oxide supports (e.g., TiO₂) enhances charge transfer and stability . Researchers should compare turnover frequencies (TOF) and overpotentials (η) against benchmarks like Pt/C, using electrochemical methods (cyclic voltammetry, Tafel analysis) in acidic or neutral media .

Q. What analytical techniques are critical for distinguishing thiomolybdate(VI) speciation in solution?

Thiomolybdate speciation (e.g., MoO₄₋ₓSₓ²⁻, where x = 1–4) is resolved via:

  • UV-Vis spectroscopy : Identifies species-specific absorbance peaks (e.g., tetrathiomolybdate at ~310 and 465 nm) .
  • Electrospray ionization mass spectrometry (ESI-MS) : Detects intact cluster ions in solution .
  • Voltammetry : Differentiates redox-active species (e.g., Cu-thiomolybdate complexes) via distinct reduction potentials .

Advanced Research Questions

Q. How can isotopic fractionation (δ⁹⁸Mo) clarify thiomolybdate(VI) removal mechanisms in sulfidic environments?

Thiomolybdate removal (e.g., adsorption, precipitation) fractionates Mo isotopes, with lighter δ⁹⁸Mo values in thiomolybdates compared to MoO₄²⁻. Kinetic modeling of δ⁹⁸Mo in pore waters and sediments helps differentiate removal pathways. For instance, preferential tetrathiomolybdate removal produces larger isotopic shifts (~6.5‰) compared to total thiomolybdate removal (~1.4‰) . Researchers should couple isotope ratio mass spectrometry (IRMS) with reactive-transport models to simulate sulfide concentration-dependent speciation .

Q. What computational and experimental approaches resolve contradictions in thiomolybdate(VI)-metal binding studies?

Discrepancies in Cu/Mo antagonism studies (e.g., binding affinity of tetra- vs. trithiomolybdate) arise from varying experimental conditions (pH, sulfide levels). To address this:

  • Use density functional theory (DFT) to calculate binding energies of Cu-thiomolybdate complexes .
  • Perform in vitro rumen simulations under controlled sulfide concentrations to quantify thiomolybdate-Cu interaction kinetics .
  • Validate with synchrotron X-ray absorption spectroscopy (XAS) to probe local coordination environments .

Q. How does in vivo thiolation of molybdate influence experimental outcomes in biological systems?

Molybdate (MoO₄²⁻) is thiolated to thiomolybdate in reducing environments (e.g., rumen, intracellular compartments), altering bioavailability and toxicity. For example, thiomolybdates bind copper-dependent enzymes, inducing deficiencies. Researchers should:

  • Monitor plasma ceruloplasmin activity and liver Cu/Mo ratios in animal models .
  • Use size-exclusion chromatography coupled with ICP-MS to track thiomolybdate-protein complexes .

Methodological Best Practices

  • Data Presentation : Organize results using IMRaD structure, with tables comparing HER activity (e.g., overpotential, Tafel slope) and figures illustrating speciation pathways .
  • Contradiction Analysis : Apply statistical tools (ANOVA, t-tests) to assess significance of divergent results, contextualized with environmental parameters (e.g., sulfide concentration, pH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.